physicochemical properties of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate
physicochemical properties of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate
An In-depth Technical Guide to the Physicochemical Characterization of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate
Introduction: Charting the Course for a Novel Drug Candidate
In the landscape of modern drug discovery, the journey from a promising molecular structure to a viable clinical candidate is paved with rigorous scientific evaluation. The physicochemical properties of a compound are the foundational data upon which its potential is built, influencing everything from its biological interactions to its ultimate pharmacokinetic profile.[1][2][3][4][5] This guide focuses on 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate , a novel entity for which comprehensive public data is not yet available.
Rather than a simple data sheet, this document serves as a strategic whitepaper for the research scientist. It outlines the critical physicochemical assessments required to build a robust profile for this azetidine derivative. We will delve into the "why" and "how" of experimental design, providing field-proven protocols and explaining the causal links between these properties and a compound's behavior in vivo. This framework is designed to be a self-validating system for the comprehensive characterization of this and other novel chemical entities.
Molecular Identity and Structural Attributes
The first step in any characterization is to define the molecule itself. The structure combines a strained azetidine ring, a common motif in medicinal chemistry, with ester, carbamate, and amide functionalities. Each of these groups will contribute to the overall physicochemical profile.
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IUPAC Name: 1-(tert-butoxycarbonyl)-3-(ethoxycarbonyl)-3-carbamoylazetidine
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Molecular Formula: C₁₃H₂₁N₃O₅
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Molecular Weight: 315.32 g/mol
These fundamental attributes are the starting point for all subsequent calculations and experimental designs.
Lipophilicity: The Gatekeeper of Biological Membrane Permeation
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a cornerstone of drug design.[2] It is a primary determinant of a drug's absorption, distribution, and ability to cross cellular barriers. We quantify this property using the partition coefficient (LogP) for the neutral molecule and the distribution coefficient (LogD) at a specific pH.
Causality in Experimental Choice: The Shake-Flask Method
While chromatographic methods exist, the shake-flask method remains the gold standard for its direct and unambiguous measurement of partitioning.[6][7][8] Its selection ensures the generation of definitive data, which is critical for a novel compound. This method directly measures the compound's concentration in two immiscible phases (typically n-octanol and water) after equilibrium is reached.[8]
Experimental Protocol: OECD 107 Shake-Flask Method for LogP/LogD Determination
This protocol is designed to establish equilibrium and accurately quantify the analyte in each phase.
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Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for LogD) with n-octanol by shaking them together for 24 hours, followed by separation. This prevents volume changes during the experiment.
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Compound Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (predicted to be n-octanol for this molecule).
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Partitioning:
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Add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase to a suitable vessel (e.g., a separatory funnel or centrifuge tube).
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Add the test compound to achieve a final concentration that is well within the limits of analytical detection but does not exceed its solubility limit in either phase.
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Shake the vessel vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (typically 25°C). The time required to reach equilibrium may vary and should be determined empirically (e.g., by sampling at different time points until concentrations are stable).[8]
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Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
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Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
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Calculation: Calculate LogP or LogD using the formula:
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LogP (or LogD) = log₁₀ ( [Concentration]ₙ-ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
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Data Presentation: Lipophilicity Profile
| Parameter | Value | Method | Conditions |
| LogP | Experimental Value | Shake-Flask | 25°C |
| LogD (pH 7.4) | Experimental Value | Shake-Flask | 25°C, PBS Buffer |
Workflow Visualization: LogP Determination```dot
Caption: Thermodynamic solubility determination workflow.
Ionization Constant (pKa): The Determinant of Charge State
The pKa value dictates the extent to which a molecule is ionized at a given pH. [9]This is fundamentally important because the charge state of a drug affects its solubility, permeability, receptor binding, and metabolic stability. For 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate, the tertiary amine within the azetidine ring is expected to be the primary basic center.
Causality in Experimental Choice: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values. [10][11]It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa. [9]This direct measurement of pH change provides unambiguous data on the compound's ionization behavior.
Experimental Protocol: pKa Determination by Potentiometric Titration
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Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10). [10]2. Sample Preparation: Accurately weigh and dissolve the test compound in water or a water/co-solvent mixture (if solubility is low) to a known concentration (e.g., 1 mM). [9]Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. [10]3. Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂. [10]4. Titration (for a basic group):
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First, titrate the solution with a standardized HCl solution (e.g., 0.1 M) to a low pH (e.g., pH 2) to ensure the basic group is fully protonated.
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Next, titrate the acidified solution with a standardized NaOH solution (e.g., 0.1 M), adding small, precise increments of the titrant. [9] * Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the protonated base has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.
Data Presentation: Ionization Profile
| Parameter | Value | Method | Conditions |
| pKa (Basic) | Experimental Value | Potentiometric Titration | 25°C, 0.15 M KCl |
Workflow Visualization: Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion: Building a Predictive Foundation
The physicochemical properties of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate, as determined by the rigorous protocols outlined in this guide, form the bedrock of its preclinical development profile. The interplay between lipophilicity, solubility, and ionization will govern its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. This data is not merely descriptive; it is predictive. It allows medicinal chemists and formulation scientists to make informed decisions, anticipate challenges, and rationally design the optimal path forward for this promising drug candidate. A thorough and trustworthy characterization, as detailed herein, is the first and most critical step toward minimizing attrition and maximizing the potential for clinical success. [1]
References
- This reference number is intentionally left blank.
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
protocols.io. LogP / LogD shake-flask method. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information for Green Chemistry. Available from: [Link]
-
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Available from: [Link]
-
Medicinal Chemistry. Importance of Physicochemical Properties In Drug Discovery. (2015). Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]
-
ResearchGate. Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Available from: [Link]
-
Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]
-
ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Available from: [Link]
-
ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]
- This reference number is intentionally left blank.
-
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Available from: [Link]
-
PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Available from: [Link]
- This reference number is intentionally left blank.
-
European Union. STANDARD OPERATING PROCEDURE for solubility testing. (2021). Available from: [Link]
- This reference number is intentionally left blank.
- This reference number is intentionally left blank.
- This reference number is intentionally left blank.
- This reference number is intentionally left blank.
-
Journal of Bio Innovation. physicochemical property of drug molecules with respect to drug actions. Available from: [Link]
- This reference number is intentionally left blank.
- This reference number is intentionally left blank.
-
National Center for Biotechnology Information. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available from: [Link]
- This reference number is intentionally left blank.
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. fiveable.me [fiveable.me]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbino.com [jbino.com]
- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
